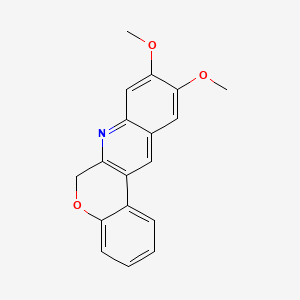

Topoisomerase I inhibitor 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

9,10-dimethoxy-6H-chromeno[3,4-b]quinoline |

InChI |

InChI=1S/C18H15NO3/c1-20-17-8-11-7-13-12-5-3-4-6-16(12)22-10-15(13)19-14(11)9-18(17)21-2/h3-9H,10H2,1-2H3 |

InChI Key |

UUDRXJXFLKSENM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=C(COC4=CC=CC=C43)N=C2C=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Topoisomerase I (Top1) inhibitors, a critical class of anticancer agents. It delves into the molecular function of Top1, the mechanism of its inhibition, and the downstream cellular consequences, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

The Core Mechanism: Trapping the Cleavable Complex

DNA Topoisomerase I is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and other cellular processes.[1][2] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relax, followed by the religation of the break.[1][3][4][5]

Topoisomerase I inhibitors, most notably the camptothecin class of compounds, exert their cytotoxic effects not by inhibiting the catalytic activity of Top1 directly, but by trapping a key intermediate in the enzyme's reaction cycle: the Topoisomerase I-DNA cleavable complex .[6] This ternary complex, consisting of Top1 covalently bound to the 3'-phosphate of the nicked DNA strand, is stabilized by the inhibitor, preventing the religation step.[6]

The collision of an advancing replication fork with this stabilized cleavable complex leads to the conversion of a transient single-strand break into a permanent and lethal double-strand break.[7] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[8][9][10]

Key Signaling Pathways and Logical Relationships

The mechanism of action of Topoisomerase I inhibitors involves a series of well-defined steps, from the initial binding to the induction of apoptosis.

Caption: Mechanism of Topoisomerase I inhibitor action.

Quantitative Data: Inhibitor Potency

The efficacy of Topoisomerase I inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for several key Topoisomerase I inhibitors across various cancer cell lines.

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| SN-38 | HT-29 (Colon Carcinoma) | 8.8 | [6] |

| Camptothecin (CPT) | HT-29 (Colon Carcinoma) | 10 | [6] |

| 9-Aminocamptothecin (9-AC) | HT-29 (Colon Carcinoma) | 19 | [6] |

| Topotecan (TPT) | HT-29 (Colon Carcinoma) | 33 | [6] |

| Irinotecan (CPT-11) | HT-29 (Colon Carcinoma) | >100 | [6] |

| Irinotecan (CPT-11) | PSN-1 (Pancreatic Cancer) | 19,200 | [11] |

| Topotecan | PSN-1 (Pancreatic Cancer) | ~100-200 | [11] |

| FL118 | PANC-1 (Pancreatic Cancer) | 10-50 fold less affected by Top1 mutation than CPT, SN-38, and topotecan | [12] |

| Cell Line | Resistance to SN-38 | IC50 of SN-38 | Reference |

| HCT116-Wt (Colon Cancer) | - | - | [13] |

| HCT116-SN38 | 67-fold | - | [13] |

| HT29-Wt (Colon Cancer) | - | - | [13] |

| HT29-SN38 | 55-fold | - | [13] |

| LoVo-Wt (Colon Cancer) | - | - | [13] |

| LoVo-SN38 | 20-fold | - | [13] |

Clinical Trial Data Summary

| Drug | Cancer Type | Phase | Key Findings | Reference |

| Topotecan | Small Cell Lung Cancer | Phase I | Myelosuppression was the major dose-limiting toxicity. Antitumor activity was associated with more frequent or continuous dosing schedules. | [14] |

| Topotecan | Refractory Solid Tumors | Phase I | Recommended phase II dose: 1.1 mg/m² for 3 consecutive days every 2 weeks. Grade 3/4 neutropenia was the most common toxicity. | [15] |

| Irinotecan | Metastatic Colorectal Cancer | Phase III | Significantly improved overall survival compared to best supportive care (36% vs. 14% at 1 year). | [16] |

| Irinotecan | Metastatic Colorectal Cancer | Retrospective | Rates of grade 3/4 diarrhea with FOLFIRI in clinical practice (10%) were similar to clinical trials (10%). | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Topoisomerase I inhibitors.

Topoisomerase I Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

Caption: Workflow for a Topoisomerase I relaxation assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Enzyme Addition: Add 2 µL of purified human Topoisomerase I enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[5] Optionally, treat with Proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 1-2.5 V/cm until the dye front reaches the end.[5]

-

Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water. Visualize the DNA bands under a UV transilluminator.[5] Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of relaxed DNA in the presence of the inhibitor.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is designed to quantify the amount of Topoisomerase I covalently trapped on genomic DNA within cells, providing a direct measure of the inhibitor's primary mechanism of action.[1][19]

Caption: Workflow for an In Vivo Complex of Enzyme (ICE) assay.

Detailed Protocol:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with the Topoisomerase I inhibitor at various concentrations and for different time points. Include a vehicle-treated control.

-

Cell Lysis and DNA Isolation: Lyse the cells directly on the plate with a lysis solution (e.g., containing Sarkosyl). The viscous lysate containing genomic DNA with covalently bound proteins is collected.[1][19]

-

DNA Shearing and Purification: Shear the genomic DNA by passing the lysate through a needle. Purify the DNA, often using a method that preserves the covalent protein-DNA complexes, such as a modified precipitation method that replaces the traditional CsCl gradient.[19]

-

Quantification and Slot Blotting: Quantify the DNA concentration. Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for Topoisomerase I.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the signal is proportional to the amount of Topoisomerase I covalently bound to the DNA.[19]

Camptothecin-Induced Apoptosis Assay

This protocol outlines a general method for inducing apoptosis in cell culture using camptothecin, which can then be assessed by various methods such as Annexin V staining followed by flow cytometry.[8][9][10][20]

Caption: Workflow for a camptothecin-induced apoptosis assay.

Detailed Protocol:

-

Cell Preparation: Prepare a cell suspension at a concentration of approximately 5 x 10^5 cells/mL in a suitable tissue culture medium.[8]

-

Induction of Apoptosis: Add camptothecin from a stock solution (e.g., 1 mM in DMSO) to a final concentration of 4-6 µM.[8][9] Include a vehicle-only control.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary between cell types, but a time course of 2-12 hours is a good starting point.[8]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Apoptosis Detection: Proceed with an assay to detect apoptosis. A common method is staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD, followed by analysis using flow cytometry.

This guide provides a foundational understanding of the mechanism of action of Topoisomerase I inhibitors, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and scientists in the field of oncology and drug development.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 4. inspiralis.com [inspiralis.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of phase I clinical studies with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I clinical trial of topotecan given every 2 weeks in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase III study of irinotecan (CPT-11) versus best supportive care in patients with metastatic colorectal cancer who have failed 5-fluorouracil therapy. V301 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Generalizability of toxicity data from oncology clinical trials to clinical practice: toxicity of irinotecan-based regimens in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Generalizability of toxicity data from oncology clinical trials to clinical practice: toxicity of irinotecan-based regimens in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 20. bdbiosciences.com [bdbiosciences.com]

An In-depth Technical Guide to Topoisomerase I Inhibitor 2 (ZML-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase I (Top1) is a critical nuclear enzyme responsible for regulating DNA topology during essential cellular processes such as replication, transcription, and recombination. Its increased activity in rapidly proliferating cancer cells makes it a prime target for anticancer therapies. Topoisomerase I inhibitors function by stabilizing the transient covalent complex formed between Top1 and DNA, which prevents the re-ligation of the single-strand break. This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of a specific Topoisomerase I inhibitor, designated as Topoisomerase I inhibitor 2, also known as ZML-8.

Chemical Structure and Properties

This compound (ZML-8) is a highly selective inhibitor of DNA topoisomerase I. While some reports suggest it may also possess dual inhibitory activity against Topoisomerase II, its primary characterization is as a potent Top1 inhibitor.

Chemical Name: 2,3-dimethoxy-8,9-(methylenedioxy)-11H-indeno[1,2-c]isoquinolinium CAS Number: 2588211-44-1 Molecular Formula: C₁₉H₁₆N₂O₄ Molecular Weight: 336.34 g/mol

Chemical Structure:

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Synthesis and Discovery of Novel Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of novel Topoisomerase I (Top1) inhibitors, a promising class of anticancer agents. Moving beyond the limitations of traditional camptothecin-based therapies, this document delves into the innovative chemistry and biology of new inhibitor classes, such as indenoisoquinolines and indolocarbazoles. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to equip researchers with the knowledge to advance the development of next-generation Top1-targeted cancer therapies.

Introduction: Overcoming the Hurdles of Camptothecins

Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1] Its essential role in cell proliferation has made it a prime target for cancer chemotherapy. The first generation of Top1 inhibitors, the camptothecins, demonstrated significant antitumor activity. However, their clinical utility has been hampered by challenges such as poor water solubility, chemical instability of the lactone ring, and the emergence of drug resistance.[2]

This has spurred the development of novel, non-camptothecin Top1 inhibitors that offer improved pharmacological properties. Among the most promising are the indenoisoquinolines and indolocarbazoles, which have shown potent antitumor activity and have, in some cases, advanced to clinical trials.[3][4] These next-generation inhibitors exhibit distinct advantages, including greater chemical stability and the ability to form more persistent Top1-DNA cleavage complexes.[2]

Synthesis of Novel Topoisomerase I Inhibitors

The chemical synthesis of novel Top1 inhibitors is a cornerstone of their development. This section outlines the general synthetic strategies for two leading classes: indenoisoquinolines and indolocarbazoles.

Synthesis of Indenoisoquinolines

A common synthetic route to the indenoisoquinoline core involves the condensation of a substituted homophthalic anhydride with a Schiff base, followed by cyclization. This approach allows for the introduction of various substituents to modulate the compound's biological activity and pharmacokinetic properties. The syntheses of the clinical candidates LMP400 (Indotecan) and LMP776 (Indimitecan) serve as illustrative examples.[3][5]

General Synthetic Scheme for Indenoisoquinolines:

-

Schiff Base Formation: Reaction of an appropriately substituted aniline with an aldehyde to form the Schiff base.

-

Condensation: The Schiff base is reacted with a homophthalic anhydride to yield a cis-3-aryl-4-carboxyisoquinolone intermediate.

-

Cyclization: Treatment with a dehydrating agent, such as thionyl chloride, facilitates the cyclization to the indenoisoquinoline core.

-

Side Chain Introduction: Functionalization at the lactam nitrogen allows for the introduction of side chains, often containing amine groups, to enhance DNA binding and cellular uptake.[3]

Synthesis of Indolocarbazoles

The synthesis of indolocarbazole-based Top1 inhibitors, such as NB-506 and J-107088, often involves the construction of the complex heterocyclic core through various strategies, including oxidative cyclization and Fischer indole synthesis. Glycosylation is a key step in the synthesis of many potent indolocarbazole inhibitors, as the sugar moiety can significantly influence the compound's interaction with the Top1-DNA complex and its overall biological activity.[6][7]

General Synthetic Scheme for Indolocarbazoles:

-

Core Formation: Construction of the indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton through multi-step sequences.

-

Functionalization: Introduction of hydroxyl and other groups on the aromatic rings.

-

Glycosylation: Attachment of a sugar moiety, such as glucose or ribose, to the indole nitrogen.[6]

-

Side Chain Modification: Derivatization of the lactam nitrogen to introduce side chains that can modulate potency and selectivity.[7]

Mechanism of Action and Cellular Consequences

Novel Top1 inhibitors act as "poisons," stabilizing the covalent Top1-DNA cleavage complex. This prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[2] The collision of the replication fork with these stabilized cleavage complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]

The DNA Damage Response Pathway

The induction of DNA double-strand breaks by Top1 inhibitors activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which, upon recognizing stalled replication forks, phosphorylates and activates the downstream checkpoint kinase CHK1.[8][9] This signaling cascade leads to cell cycle arrest, providing time for DNA repair. However, in cancer cells with high replicative stress and often-compromised DNA repair mechanisms, the damage can be overwhelming, leading to programmed cell death.

Caption: Top1 inhibitor-induced DNA damage signaling pathway.

Experimental Protocols for Inhibitor Characterization

The discovery and development of novel Top1 inhibitors rely on a suite of robust in vitro and cellular assays to determine their potency and mechanism of action.

Topoisomerase I DNA Cleavage Assay

This biochemical assay is fundamental for identifying compounds that act as Top1 poisons. It measures the ability of a test compound to stabilize the Top1-DNA cleavage complex, resulting in an increase in cleaved DNA fragments.[10]

Protocol:

-

Substrate Preparation: A DNA substrate, typically a plasmid or a specific oligonucleotide, is radiolabeled at the 3'-end.

-

Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human Top1 enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow for the formation of the cleavage complex.

-

Termination: The reaction is stopped by the addition of a denaturing agent, such as sodium dodecyl sulfate (SDS), which traps the covalent complex.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA fragments compared to the control indicates Top1 inhibitory activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Quantitative Analysis of Novel Inhibitor Activity

The following tables summarize the in vitro cytotoxicity of selected novel indenoisoquinoline and indolocarbazole Top1 inhibitors against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Indenoisoquinoline Top1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| LMP400 (Indotecan) | NCI-60 Panel (average) | Various | 0.1 - 1 | [11] |

| LMP776 (Indimitecan) | NCI-60 Panel (average) | Various | 0.01 - 0.1 | [11] |

| WN198 (Copper Complex) | MDA-MB-231 | Triple-Negative Breast | 0.37 | [12] |

| MCF-7 | Breast | 0.58 | [12] | |

| HeLa | Cervical | 0.80 | [12] | |

| HT-29 | Colorectal | 0.53 | [12] | |

| DU-145 | Prostate | 1.09 | [12] | |

| DIA-001 | U251 | Glioblastoma | 1.987 | [13] |

| OVC8 | Ovarian | 3.782 | [13] | |

| U2OS | Osteosarcoma | 2.425 | [13] | |

| A375 | Melanoma | 0.5399 | [13] |

Table 2: In Vitro Cytotoxicity (IC50) of Novel Indolocarbazole Top1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB-506 | Various | Various | < 2 | [14] |

| J-107088 | P388 | Leukemia | 0.003 | [7] |

| HCT-116 | Colon | 0.006 | [7] |

The Drug Discovery and Development Workflow

The path from a promising lead compound to a clinically approved drug is a long and rigorous process. The following diagram illustrates the typical workflow for the discovery and development of novel Top1 inhibitors.

Caption: A generalized workflow for the discovery of novel Top1 inhibitors.

Conclusion and Future Directions

The synthesis and discovery of novel Topoisomerase I inhibitors represent a vibrant and promising area of cancer research. The development of non-camptothecin agents like the indenoisoquinolines and indolocarbazoles has overcome many of the limitations of earlier drugs. These novel compounds, with their improved chemical stability and potent antitumor activities, hold the potential to expand the therapeutic options for a wide range of malignancies.

Future research will likely focus on several key areas:

-

Targeted Delivery: The development of antibody-drug conjugates (ADCs) and nanoparticle formulations to selectively deliver Top1 inhibitors to tumor cells, thereby increasing efficacy and reducing systemic toxicity.

-

Combination Therapies: Exploring the synergistic effects of Top1 inhibitors with other anticancer agents, such as PARP inhibitors and immune checkpoint blockers, to overcome drug resistance and enhance therapeutic outcomes.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to Top1 inhibitor therapy, paving the way for a more personalized approach to cancer treatment.

The continued exploration of novel chemical scaffolds and a deeper understanding of the molecular mechanisms of Top1 inhibition will undoubtedly lead to the development of safer and more effective cancer therapies in the years to come.

References

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activities of a new indolocarbazole substance, NB-506, and establishment of NB-506-resistant cell lines, SBC-3/NB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological activities of NB-506 analogues modified at the glucose group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of NB-506 analogues: Effects of the positions of two hydroxyl groups at the indole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 14. Novel antitumor indolocarbazole compound 6-N-formylamino-12,13-dihydro-1,11- dihydroxy-13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4- c]carbazole-5,7(6H)-dione (NB-506): induction of topoisomerase I-mediated DNA cleavage and mechanisms of cell line-selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Topoisomerase I Inhibitors in DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topoisomerase I (TOP1) is a critical nuclear enzyme responsible for resolving DNA topological stress encountered during essential cellular processes such as replication and transcription. It functions by introducing transient single-strand breaks in the DNA backbone, allowing for controlled strand rotation to relax supercoils, followed by DNA religation. TOP1 inhibitors, a cornerstone of cancer chemotherapy, exploit this mechanism. Instead of blocking the enzyme's catalytic activity, they act as interfacial inhibitors, stabilizing the transient TOP1-DNA cleavage complex (TOP1cc). This stabilization prevents the DNA religation step, transforming a fleeting intermediate into a persistent and lethal DNA lesion. The cytotoxicity of these inhibitors is primarily triggered when these stabilized TOP1cc adducts collide with advancing cellular machinery, namely replication forks and transcription complexes. Such collisions convert the initial single-strand breaks into highly toxic DNA double-strand breaks, activating DNA damage response pathways and ultimately inducing cell death. This guide provides an in-depth examination of the molecular mechanisms by which TOP1 inhibitors disrupt DNA replication and transcription, summarizes key quantitative data, details relevant experimental protocols for their study, and visualizes the core pathways and workflows.

The Fundamental Role of Topoisomerase I in DNA Topology

DNA within a cell is subject to immense topological strain. The unwinding of the double helix, a prerequisite for both replication and transcription, induces compensatory positive supercoiling ahead of the advancing machinery.[1] If left unresolved, this torsional stress would quickly halt these fundamental processes.[2]

DNA Topoisomerase I, a member of the type IB family of topoisomerases, is the primary enzyme responsible for relaxing this superhelical tension in eukaryotic cells.[3][4] Its mechanism involves a series of coordinated steps:

-

DNA Binding: TOP1 binds to the DNA duplex.

-

Cleavage: A catalytic tyrosine residue in the enzyme's active site performs a nucleophilic attack on a DNA phosphodiester bond, creating a transient single-strand break.[5] This process results in the formation of a covalent bond between the tyrosine and the 3'-phosphate of the broken strand, generating a 3'-phosphotyrosyl bond and a free 5'-hydroxyl group.[5] This intermediate is known as the TOP1 cleavage complex (TOP1cc).

-

Strand Rotation: The intact DNA strand passes through the break, or the DNA rotates around the intact strand, which unwinds the DNA and relieves supercoiling.[6]

-

Religation: The 5'-hydroxyl end of the broken strand attacks the 3'-phosphotyrosyl bond, reversing the cleavage reaction, resealing the DNA backbone, and liberating the enzyme for another catalytic cycle.[7]

This catalytic cycle ensures that DNA topology is efficiently managed, allowing replication and transcription to proceed without impediment.[2][8]

Mechanism of Action of Topoisomerase I Inhibitors

TOP1 inhibitors are a class of small molecules, the most prominent being camptothecin (CPT) and its clinical derivatives (e.g., topotecan, irinotecan).[9] These compounds do not bind to the free enzyme or to DNA alone. Instead, they act as "interfacial inhibitors" or "poisons," binding specifically to the TOP1cc.[10]

The inhibitor molecule intercalates into the DNA at the site of the single-strand break, stacking between the base pairs flanking the nick.[6] This binding physically obstructs the alignment of the 5'-hydroxyl end, thereby preventing the DNA religation step.[7][11] By trapping the TOP1cc, the inhibitor converts a transient catalytic intermediate into a long-lived DNA lesion, effectively poisoning the enzyme.[5][12] The cytotoxicity of these drugs is not caused by the mere presence of these stabilized complexes but by their subsequent interactions with other cellular processes.[5][13]

Figure 1: Mechanism of TOP1 Inhibition.

Impact on DNA Replication: The Replication Fork Collision Model

The primary mechanism of cytotoxicity for TOP1 inhibitors is S-phase specific and relies on the collision between a moving replication fork and a stabilized TOP1cc.[7][14] When a replication fork encounters a TOP1cc trapped on the DNA template, the outcome is catastrophic.

-

Collision on the Leading Strand: If the TOP1cc is on the leading strand template, the replication machinery runs off the end of the template at the nick, creating a one-ended DNA double-strand break (DSB).[5][15]

-

Collision on the Lagging Strand: A collision on the lagging strand template also results in a DSB as the fork progresses.

These replication-dependent DSBs are highly toxic lesions.[16] The cell's DNA Damage Response (DDR) is activated, marked by the phosphorylation of histone H2AX (γH2AX), which serves as a beacon for DNA repair factors.[17][15] Repair of these breaks often involves homologous recombination (HR), a complex and sometimes error-prone process.[15] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[10][11] This dependency on replication explains why TOP1 inhibitors are most effective against rapidly dividing cancer cells.[13]

Figure 2: Replication Fork Collision with a TOP1cc.

Impact on Transcription: Transcription-Coupled DNA Damage

While replication-dependent damage is the primary driver of cytotoxicity, TOP1 inhibitors also disrupt transcription. TOP1 is known to associate with transcription machinery to relieve supercoiling generated by RNA polymerase.[18] A TOP1 inhibitor can trap a TOP1cc on the transcribed DNA strand, creating a physical roadblock for the elongating RNA polymerase complex.[18][19]

This collision can lead to several outcomes:

-

Transcription Arrest: The stalled RNA polymerase can block further transcription of the gene.[20]

-

DNA Damage: The collision can convert the reversible TOP1cc into an irreversible DNA break, contributing to the overall burden of DNA damage.[18]

-

R-Loop Formation: Disruption of TOP1 activity can lead to the formation of stable R-loops (three-stranded structures consisting of a DNA-RNA hybrid and a displaced single DNA strand), which are themselves a source of genomic instability.[21]

The cellular response to transcription-blocking lesions involves the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway and proteasomal degradation of the stalled TOP1 and RNA polymerase II.[18][20] While generally less cytotoxic than replication-mediated damage, transcription-coupled damage contributes to the overall efficacy of TOP1 inhibitors.[7]

Quantitative Analysis of TOP1 Inhibitor Activity

The potency of TOP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays or by their ability to induce DNA damage. The tables below summarize representative data for common TOP1 inhibitors.

Table 1: Cytotoxicity (IC50) of TOP1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Camptothecin (CPT) | HT-29 (Colon) | 10 nM | [22] |

| Topotecan (TPT) | HT-29 (Colon) | 33 nM | [22] |

| SN-38 (active metabolite of Irinotecan) | HT-29 (Colon) | 8.8 nM | [22] |

| CPT-11 (Irinotecan) | Glioma Cells (Sensitive Group) | < 50 µg/mL | [23] |

| Novel Conjugate 62 | MCF-7 (Breast) | 13.84 nM |[24] |

Table 2: DNA Damage Induction Potential of TOP1 Inhibitors

| Compound | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Camptothecin (CPT) | HT-29 (Colon) | C1000* | 0.051 µM | [22] |

| Topotecan (TPT) | HT-29 (Colon) | C1000* | 0.28 µM | [22] |

| SN-38 | HT-29 (Colon) | C1000* | 0.037 µM | [22] |

*C1000: Concentration producing 1000-rad-equivalents of DNA damage as measured by alkaline elution.

Key Experimental Methodologies

The study of TOP1 inhibitors and their effects on DNA metabolism relies on a suite of specialized molecular biology techniques.

DNA Fiber Analysis for Replication Fork Dynamics

This single-molecule technique directly visualizes and quantifies DNA replication at the level of individual replication forks. It is used to measure replication fork speed, origin firing, and the stalling and restart of forks following drug treatment.

Figure 3: Experimental Workflow for DNA Fiber Analysis.

Detailed Protocol:

-

Cell Labeling: Culture cells to the desired confluency. Treat with the TOP1 inhibitor for the specified time, if applicable. Sequentially pulse-label the cells with two different thymidine analogs, typically 5-Chloro-2'-deoxyuridine (CldU) followed by 5-Iodo-2'-deoxyuridine (IdU), for 20-30 minutes each.[25][26]

-

Cell Lysis and Spreading: Harvest the cells and resuspend them in a lysis buffer. A small volume of the cell suspension is pipetted onto a microscope slide and tilted, allowing the buffer to slowly run down the slide. This process lyses the cells and stretches the DNA fibers.[25]

-

Fixation and Denaturation: The spread DNA fibers are air-dried and fixed with a methanol/acetic acid solution. The DNA is then denatured with hydrochloric acid (HCl) to expose the incorporated analogs.

-

Immunostaining: The slides are incubated with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU). Following washes, fluorescently-labeled secondary antibodies are applied to detect the primary antibodies (e.g., anti-rat Alexa Fluor 594 for red CldU tracts and anti-mouse Alexa Fluor 488 for green IdU tracts).[25]

-

Imaging and Analysis: Slides are imaged using a fluorescence microscope. The lengths of the red and green tracts are measured using image analysis software. Replication fork speed is calculated from the length of the labeled tracts and the duration of the pulse.[26]

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.[27][28] Following treatment with a DNA-damaging agent, cells are embedded in agarose, lysed, and subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[29]

Figure 4: Experimental Workflow for the Alkaline Comet Assay.

Detailed Protocol (Alkaline Version for Single-Strand Breaks):

-

Cell Preparation: After drug treatment, harvest a single-cell suspension.

-

Embedding: Mix the cell suspension with molten low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.[27]

-

Lysis: Immerse the slides in a cold lysis solution containing high salt (e.g., 2.5 M NaCl) and detergents (e.g., Triton X-100) to dissolve membranes and proteins, leaving behind DNA "nucleoids."[30]

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH buffer (pH > 13). This unwinds the DNA, exposing single-strand breaks and alkali-labile sites.[27][29]

-

Electrophoresis: Apply an electric field (typically 20-30 minutes at ~1 V/cm). The negatively charged, relaxed, and broken DNA fragments migrate towards the anode, forming the comet tail.[27]

-

Neutralization and Staining: Wash the slides to neutralize the alkali and stain with a fluorescent DNA dye (e.g., SYBR Gold, propidium iodide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using specialized software to measure parameters like tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in tail).[28]

ChIP-Sequencing for Genome-Wide TOP1 Occupancy

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide locations of DNA-protein interactions. It can be adapted to map the sites of catalytically engaged TOP1. A specialized protocol, TOP1 CAD-seq, enriches for covalent DNA-protein adducts without the need for cross-linking.[31]

Detailed Protocol Outline:

-

Cell Lysis and DNA Fragmentation: Lyse cells using a chaotropic salt (e.g., guanidinium thiocyanate) which also denatures proteins but preserves covalent DNA-protein bonds. Shear the DNA into smaller fragments using sonication.[31]

-

Immunoprecipitation (IP): Incubate the sheared lysate with an antibody specific for TOP1. The antibody will bind to the TOP1 protein that is covalently attached to DNA fragments.

-

Capture and Wash: Use protein A/G-coated magnetic beads to capture the antibody-TOP1-DNA complexes. Perform a series of washes to remove non-specifically bound DNA and proteins.

-

Elution and DNA Purification: Elute the complexes from the beads and reverse the covalent linkage (e.g., through proteinase K digestion, which degrades the protein). Purify the enriched DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and sequence them using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome to identify "peaks," which represent regions of the genome that were enriched for TOP1 binding and catalytic activity.[31]

Conclusion and Future Perspectives

Topoisomerase I inhibitors remain a vital component of anticancer therapy, primarily due to their mechanism of converting TOP1's essential enzymatic function into a source of lethal DNA damage in highly proliferative cells. Their efficacy is intrinsically linked to the collision of stabilized TOP1-DNA cleavage complexes with the cellular machinery of replication and, to a lesser extent, transcription. A thorough understanding of these molecular interactions is crucial for optimizing current therapeutic strategies and for the rational design of novel inhibitors with improved efficacy and reduced toxicity. Future research will likely focus on exploiting synthetic lethality by combining TOP1 inhibitors with inhibitors of specific DNA damage response pathways (e.g., PARP or ATR inhibitors), further personalizing cancer therapy based on the genetic makeup of a patient's tumor.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. topoisomerase I [earth.callutheran.edu]

- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 4. global.oup.com [global.oup.com]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Transcription-Dependent Degradation of Topoisomerase I-DNA Covalent Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative analysis of DNA topoisomerase I activity in human and rat glioma: characterization and mechanism of resistance to antitopoisomerase chemical, camptothecin-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 27. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Comet assay - Wikipedia [en.wikipedia.org]

- 30. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. TOP1 CAD-seq: A protocol to map catalytically engaged topoisomerase 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

How Topoisomerase I inhibitor 2 induces apoptosis in cancer cells

An In-depth Technical Guide: The Induction of Apoptosis in Cancer Cells by Topoisomerase I Inhibitor Topotecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Topotecan, a Topoisomerase I inhibitor, induces apoptosis in cancer cells. It details the core mechanism of action, the intricate signaling pathways involved, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: From Single-Strand Nick to Lethal Double-Strand Break

Topotecan's primary mechanism centers on the inhibition of Topoisomerase I (Topo I), a crucial nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1] The process unfolds in a series of critical steps:

-

Enzyme Function : Topo I normally functions by creating reversible single-strand breaks in the DNA backbone. This allows the DNA to rotate and unwind ahead of the advancing replication fork. After the torsional strain is resolved, the enzyme re-ligates the broken strand.[2][3][4]

-

Ternary Complex Formation : Topotecan, a semi-synthetic analog of camptothecin, intercalates into the DNA at the site of the Topo I-induced break.[2][5] This action stabilizes the "cleavable complex," forming a ternary structure composed of Topo I, DNA, and Topotecan.[1][2][6]

-

Inhibition of Religation : The presence of Topotecan within this complex physically obstructs the religation of the single-strand break, effectively trapping the enzyme on the DNA.[3][7][8]

-

Replication Fork Collision : The stabilized complex becomes a lethal obstacle for the DNA replication machinery. When the replication fork collides with this ternary complex, the transient single-strand break is converted into a permanent and highly cytotoxic DNA double-strand break (DSB).[2][5][9]

-

Apoptosis Trigger : These DSBs are among the most lethal forms of DNA damage.[5] In rapidly proliferating cancer cells, the accumulation of irreparable DSBs overwhelms the DNA repair capacity, triggering cell cycle arrest and initiating the programmed cell death cascade known as apoptosis.[5][6]

Apoptotic Signaling Pathways Activated by Topotecan

The DNA damage inflicted by Topotecan activates a complex network of signaling pathways that converge to execute apoptosis. These can be broadly categorized as the DNA Damage Response, the intrinsic (mitochondrial) pathway, and the extrinsic (death receptor) pathway, with significant crosstalk and modulation by factors such as p53 and oxidative stress.

DNA Damage Response (DDR) and Cell Cycle Arrest

The generation of DSBs is a potent signal that activates the DNA Damage Response (DDR) network.[5] This response serves as the initial decision point between cell cycle arrest for repair or commitment to apoptosis.

-

Sensor Activation : The DSBs are recognized by sensor proteins, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[5][10]

-

Signal Transduction : ATM/ATR activation initiates a phosphorylation cascade, a key event of which is the phosphorylation of histone H2AX to form γH2AX, a well-established marker for DSBs.[10][11]

-

Cell Cycle Arrest : The DDR pathway activates checkpoint kinases which lead to cell cycle arrest, predominantly in the S and G2/M phases.[12] This provides the cell an opportunity to repair the DNA damage.

-

Apoptotic Commitment : If the damage is too extensive to be repaired, the sustained DDR signaling shifts the balance towards apoptosis.[5]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in Topotecan-induced apoptosis.[13] It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[14]

-

Bcl-2 Family Regulation : DNA damage signals alter the balance between pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family.[11][15]

-

MOMP : Pro-apoptotic proteins translocate to the mitochondria and induce MOMP, leading to the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol.[14]

-

Apoptosome Formation : Released cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[16][17]

-

Caspase Activation : The apoptosome recruits and activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving critical cellular substrates like PARP.[11][14][16]

The Role of p53

The tumor suppressor protein p53 is a critical mediator of the response to DNA damage.[12] Following Topotecan treatment, p53 can be activated, leading to transcriptional changes that promote either cell cycle arrest (via p21) or apoptosis (via Bax).[12][18] However, the role of p53 in Topotecan sensitivity is complex.

-

p53-Dependent Apoptosis : In cells with wild-type p53, Topotecan can induce a p53-dependent apoptotic program.[12][19]

-

p53-Mediated Resistance : Paradoxically, some studies demonstrate that p53-deficient cells are more sensitive to Topotecan.[7][8] This is attributed to a p53-dependent mechanism that promotes the proteasomal degradation of Topo I. In p53 wild-type cells, this degradation removes the drug's target, conferring a degree of resistance. In p53-deficient cells, Topo I levels remain high, leading to more extensive DNA damage and enhanced apoptosis.[7][11]

Sensitization to the Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is dominant, Topotecan can also sensitize cancer cells to apoptosis via the extrinsic pathway.

-

Upregulation of Death Receptors : Treatment with Topotecan has been shown to increase the cell surface expression of death receptors TRAIL-R1 (DR4) and TRAIL-R2 (DR5) in prostate cancer cells.[20]

-

Enhanced Ligand-Induced Apoptosis : This upregulation makes the cells more susceptible to apoptosis induced by the binding of the TRAIL ligand.[20]

-

DISC Formation and Caspase-8 Activation : Ligand binding triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[21][22] Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family member Bid into tBid. tBid translocates to the mitochondria, providing a link that amplifies the apoptotic signal through the intrinsic pathway.[17][20]

Modulation of Apoptosis via Oxidative Stress and IAPs

-

Oxidative Stress : Topotecan can induce the production of reactive oxygen species (ROS).[15][19] In some cancer models, this is achieved by downregulating the glutamine transporter ASCT2, which leads to a depletion of the antioxidant glutathione (GSH) and a subsequent increase in ROS.[13] This oxidative stress contributes to DNA damage and activation of the mitochondrial pathway.[13]

-

Inhibitor of Apoptosis Proteins (IAPs) : In p53-deficient cells, which are hypersensitive to Topotecan, the drug can trigger the degradation of anti-apoptotic proteins XIAP and survivin.[11] These proteins normally function to inhibit caspase-3. Their degradation removes this brake, permitting robust caspase-3 activation and apoptosis execution.[11]

Quantitative Data on Topotecan-Induced Apoptosis

The following tables summarize quantitative data from various studies, illustrating the cytotoxic and pro-apoptotic effects of Topotecan across different cancer cell lines.

Table 1: Cytotoxicity (IC50) of Topotecan in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Reference |

| SW620 | Colon Carcinoma | 20 nM | 72 h | [23] |

| SKOV3 | Ovarian Adenocarcinoma | 70 nM | 72 h | [23] |

| HCT-116 (p53+/+) | Colon Carcinoma | 0.1 µM - 1 µM (used) | 6 h | [18] |

| HXO-Rb44 | Retinoblastoma | Varies (used) | Not specified | [24] |

| PC-3 | Prostate Cancer | 10 nM (used) | 72 h | [25] |

| LNCaP | Prostate Cancer | 2 nM (used) | 72 h | [25] |

Table 2: Induction of Apoptosis by Topotecan

| Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |

| SW620 | 20 nM Topotecan | Significant increase | Annexin V/PI | [23] |

| SKOV3 | 70 nM Topotecan | ~13% decrease in viable cells | Annexin V/PI | [23] |

| LNCaP | 2 nM Topotecan | Significant increase in Annexin V+ | Annexin V/PI | [25] |

| DU-145 | Topotecan + TRAIL | Significant apoptosis | Annexin V/PI | [20] |

Table 3: Key Molecular Changes in Response to Topotecan

| Cell Line / Model | Molecular Change | Pathway Affected | Reference |

| p53-deficient cells | Degradation of XIAP & Survivin | IAP / Caspase Regulation | [11] |

| p53-deficient cells | Cleavage of Bid | Intrinsic Pathway Amplification | [11] |

| DU-145 (Prostate) | Upregulation of TRAIL-R1/R2 | Extrinsic Pathway Sensitization | [20] |

| DU-145 (Prostate) | Downregulation of Survivin | IAP / Caspase Regulation | [20] |

| Gastric Cancer Cells | Downregulation of ASCT2, ↑ROS | Oxidative Stress / Intrinsic Pathway | [13] |

| H460 (Lung, p53+/+) | Induction of p53 and p21 | p53 Pathway / Cell Cycle | [12] |

| MCF-7 (Breast) | Downregulation of BCL2 | Intrinsic Pathway | [15] |

| HXO-Rb44 (Retinoblastoma) | Inhibition of Livin expression | IAP / Caspase Regulation | [24] |

Key Experimental Protocols

The investigation of Topotecan-induced apoptosis relies on a set of standardized molecular and cell biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability. It is commonly used to determine the IC50 (half-maximal inhibitory concentration) of a drug.

-

Cell Seeding : Plate cancer cells (e.g., HXO-Rb44) in a 96-well plate and allow them to adhere overnight.[24]

-

Drug Treatment : Treat cells with a range of Topotecan concentrations for a specified duration (e.g., 72 hours).[12]

-

MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantification of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This is the gold-standard method for quantifying apoptotic cells. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Grow cells (e.g., DU-145, PC-3) in 6-well plates and treat with the desired concentration of Topotecan.[20][25]

-

Cell Harvesting : After treatment, collect both adherent and floating cells by trypsinization and centrifugation.[25]

-

Staining : Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic/necrotic cells).[25]

-

Incubation : Incubate the cells in the dark for 10-15 minutes at room temperature.[25]

-

Analysis : Analyze the stained cells using a flow cytometer. The results allow for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[12]

Analysis of Apoptotic Proteins by Western Blotting

Western blotting is used to detect changes in the expression levels and cleavage status of key proteins involved in the apoptotic pathways.[26]

-

Protein Extraction : Treat cells with Topotecan, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p53).[23][24][26]

-

Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands. The presence and intensity of cleaved forms (e.g., the 89 kDa fragment of PARP or the 17/19 kDa fragments of Caspase-3) are indicative of active apoptosis.[27]

References

- 1. methyl-atp.com [methyl-atp.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topotecan - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 6. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topotecan-triggered degradation of topoisomerase I is p53-dependent and impacts cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer [pubmed.ncbi.nlm.nih.gov]

- 14. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 18. Impact of p53 knockout and topotecan treatment on gene expression profiles in human colon carcinoma cells: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis [frontiersin.org]

- 20. The topoisomerase I inhibitor topotecan increases the sensitivity of prostate tumor cells to TRAIL/Apo-2L-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting the extrinsic apoptosis signaling pathway for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effect of topotecan on retinocytoma cell apoptosis and expression of Livin and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enhanced antitumor activity of low-dose continuous administration schedules of topotecan in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. Apoptosis western blot guide | Abcam [abcam.com]

The Impact of Topoisomerase I Inhibitors on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of Topoisomerase I (Topo I) inhibitors on cell cycle progression. It covers the core mechanism of action, the intricate signaling pathways activated in response to Topo I inhibition, and detailed protocols for key experimental procedures.

Core Mechanism of Topoisomerase I Inhibition

Topoisomerase I is a critical nuclear enzyme responsible for resolving DNA supercoiling, a necessary process for the progression of replication and transcription.[1] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and unwind, after which the enzyme re-ligates the break.[2]

Topoisomerase I inhibitors exert their cytotoxic effects by trapping the enzyme in a covalent complex with DNA, known as the Topo I-DNA cleavage complex.[2] By stabilizing this intermediate, the inhibitors prevent the re-ligation step of the enzyme's catalytic cycle.[2] This leads to an accumulation of single-strand breaks. While these breaks themselves can be problematic, the primary cytotoxic lesions are double-strand breaks (DSBs). These DSBs are formed when an advancing DNA replication fork collides with the stabilized Topo I-DNA cleavage complex during the S phase of the cell cycle.[3] The accumulation of these irreparable DSBs triggers a robust DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.[4][5]

Effect on Cell Cycle Progression

The cellular response to the DNA damage induced by Topo I inhibitors is a hallmark cell cycle arrest, primarily in the G2/M phase.[3][4][6][7] This arrest is a crucial checkpoint, providing the cell with an opportunity to repair the DNA damage before entering mitosis. If the damage is too extensive, the cell is directed towards programmed cell death. Some studies also report a slowing of the S phase as the cell contends with replication-associated damage.[8]

The G2/M arrest is a consistent finding across various cancer cell lines and with different Topo I inhibitors. For instance, treatment of K562 cells with the indolizinoquinoline-5,12-dione derivative, CY13II, resulted in a significant increase in the percentage of cells in the G2/M phase.[3] Similarly, the novel inhibitor DIA-001 was shown to induce G2/M arrest in U2OS osteosarcoma cells.[4]

Quantitative Analysis of Cell Cycle Arrest

The following tables summarize the quantitative effects of representative Topoisomerase I inhibitors on the cell cycle distribution of cancer cells.

Table 1: Effect of CY13II on K562 Cell Cycle Progression (48h Treatment)

| Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 |

| Control (0 µM) | 45.1% | 32.1% | 22.8% | N/A |

| 0.25 µM CY13II | Significantly Decreased | N/A | 51.2% | Slightly Increased |

| 0.5 µM CY13II | Significantly Decreased | N/A | 65.4% | Slightly Increased |

| Data synthesized from a study on a novel Topo I inhibitor, demonstrating a dose-dependent G2/M arrest.[3] |

Table 2: Effect of DIA-001 on U2OS Cell Cycle Progression (24h Treatment)

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| DMSO (Control) | 55.3% | 24.1% | 20.6% |

| 10 µM DIA-001 | 35.2% | 18.5% | 46.3% |

| 20 µM DIA-001 | 28.7% | 15.4% | 55.9% |

| Data from a study on the novel Topo I inhibitor DIA-001, showing significant G2/M accumulation.[4] |

Signaling Pathways Mediating Cell Cycle Arrest

The G2/M arrest induced by Topo I inhibitors is not a passive event but is actively mediated by a complex signaling cascade known as the DNA Damage Response (DDR). The central players in this pathway are the phosphatidylinositol 3-kinase-related kinases (PIKKs), particularly ATR (Ataxia Telangiectasia and Rad3-related).[8]

The pathway can be summarized as follows:

-

Damage Recognition: The collision of replication forks with Topo I-DNA cleavage complexes generates DSBs.

-

ATR Activation: These sites of damage recruit and activate the ATR kinase.[8]

-

Checkpoint Kinase Phosphorylation: Activated ATR then phosphorylates and activates the downstream checkpoint kinase, Chk1.[8]

-

Cdc25C Inhibition: Activated Chk1 phosphorylates the phosphatase Cdc25C, targeting it for degradation or inactivation.

-

Cdk1/Cyclin B Inhibition: Cdc25C is responsible for removing an inhibitory phosphate group from Cdk1 (Cyclin-dependent kinase 1). When Cdc25C is inhibited, Cdk1 remains in its inactive, phosphorylated state.

-

G2/M Arrest: The Cdk1/Cyclin B complex is the master regulator of entry into mitosis. Its inactivation prevents the cell from progressing from G2 into M phase, thus enforcing the G2 checkpoint.[9]

Experimental Protocols

Investigating the effects of Topoisomerase I inhibitors on the cell cycle requires specific and robust methodologies. The following sections detail the protocols for two fundamental assays.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells within the different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content. Cells in G1 phase have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that represents the cell cycle profile.

Protocol:

-

Cell Seeding and Treatment: Plate cells at an appropriate density (e.g., 1 x 105 cells/mL) and allow them to adhere overnight.[3] Treat the cells with the Topo I inhibitor at various concentrations and for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge to form a pellet.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media and treatment compounds.

-

Fixation: Resuspend the cells gently in ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.[4]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also stain.[3]

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[3]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 20,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Topoisomerase I DNA Relaxation Assay

This in vitro assay directly measures the enzymatic activity of Topo I and the inhibitory effect of a compound.

Principle: Topo I relaxes supercoiled plasmid DNA. When subjected to agarose gel electrophoresis, supercoiled DNA migrates faster than its relaxed counterpart. In the presence of an active Topo I enzyme, the supercoiled plasmid will be converted to its relaxed form. A Topo I inhibitor will prevent this conversion, and the DNA will remain in its supercoiled state.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and the test inhibitor at various concentrations.[4][9]

-

Enzyme Addition: Start the reaction by adding purified human Topo I enzyme to the mixture.[4]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[4]

-

Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS (e.g., 1% final concentration) and Proteinase K, to digest the enzyme.[4][9]

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain). Run the gel at a low voltage (e.g., 50 V) to separate the supercoiled and relaxed DNA isoforms.[4]

-

Visualization: Visualize the DNA bands under UV light. The control lane with no enzyme will show a fast-migrating supercoiled band. The lane with enzyme but no inhibitor will show a slower-migrating relaxed band. The presence of a supercoiled band in a lane containing both enzyme and inhibitor indicates successful inhibition.

References

- 1. news-medical.net [news-medical.net]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A new action for topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle effects of the DNA topoisomerase inhibitors camptothecin and m-AMSA in lymphoblastoid cell lines from patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of Topoisomerase I Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Topoisomerase I (Top1) Inhibitor 2. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction to Topoisomerase I Inhibition

DNA topoisomerase I is a crucial nuclear enzyme responsible for regulating DNA topology by introducing transient single-strand breaks to relieve torsional stress during replication, transcription, and recombination.[1] This catalytic activity makes it a prime target for anticancer drug development. Topoisomerase I inhibitors are compounds that interfere with this process, leading to the accumulation of single-strand DNA breaks, which can subsequently be converted into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][3][4] "Topoisomerase I inhibitor 2" is a novel investigational compound designed to target and inhibit this essential enzymatic activity. This guide details the in vitro methods used to characterize its mechanism and potency.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated using two primary in vitro assays: the DNA Relaxation Assay and the DNA Cleavage Assay. The results are summarized below, with Camptothecin, a well-characterized Top1 inhibitor, used as a positive control.

Table 1: Topoisomerase I DNA Relaxation Assay - IC50 Values

The half-maximal inhibitory concentration (IC50) was determined by assessing the concentration of the inhibitor required to prevent 50% of the supercoiled DNA from being relaxed by Topoisomerase I.

| Compound | IC50 (µM) |

| This compound | 0.85 |

| Camptothecin (Control) | 2.56[2] |

Table 2: Topoisomerase I-mediated DNA Cleavage Assay

This assay quantifies the formation of the covalent Topoisomerase I-DNA cleavage complex, which is stabilized by the inhibitor. The data is presented as the percentage of cleaved DNA at a given concentration.

| Compound | Concentration (µM) | % Cleaved DNA |

| This compound | 1 | 45 |

| 10 | 78 | |

| 100 | 92 | |

| Camptothecin (Control) | 1 | 55 |

| 10 | 85 | |

| 100 | 95 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.[5][6]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA)[7]

-

This compound and Camptothecin (dissolved in DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.025% Bromophenol Blue)

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium Bromide or other DNA stain

-

Distilled water

Protocol:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction (20 µL final volume), add:

-

2 µL of 10x Topoisomerase I Reaction Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of test compound at various concentrations (or DMSO for control)

-

Distilled water to a volume of 18 µL

-

-

Add 2 µL of diluted Human Topoisomerase I enzyme (1-2 units) to each tube, except for the no-enzyme control.

-

Gently mix and incubate the reactions at 37°C for 30 minutes.[5]

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Load the samples onto the 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the DNA bands are adequately separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.

DNA Cleavage Assay

This assay is designed to detect the formation of the stable Topoisomerase I-DNA cleavage complex induced by inhibitors.[7][8][9]

Materials:

-

Human Topoisomerase I enzyme

-

A 3'-radiolabeled DNA oligonucleotide substrate[7]

-

10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA)[7]

-

This compound and Camptothecin (dissolved in DMSO)

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Formamide loading dye

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Urea

-

1x TBE Buffer (89 mM Tris-borate, 2 mM EDTA)

Protocol:

-

Prepare a denaturing polyacrylamide gel containing urea.

-

Set up the reaction mixtures in microcentrifuge tubes (20 µL final volume):

-

2 µL of 10x Reaction Buffer

-

1 µL of 3'-radiolabeled DNA substrate (approximately 2 nM)[7]

-

1 µL of test compound at various concentrations (or DMSO for control)

-

Distilled water to a volume of 18 µL

-

-

Add 2 µL of Human Topoisomerase I enzyme to each tube.

-

Incubate the reactions at 25°C for 20 minutes to allow for the formation of the cleavage complex.[7]

-

Terminate the reaction by adding 1 µL of 10% SDS.

-

Add 1 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the enzyme.

-

Add an equal volume of formamide loading dye and heat the samples at 95°C for 5 minutes to denature the DNA.

-

Load the samples onto the denaturing polyacrylamide gel.

-

Run the gel at a constant power until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The intensity of the cleaved DNA bands corresponds to the amount of stabilized cleavage complex.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the in vitro characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to Non-Camptothecin Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary